ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate
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Overview
Description
Ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications
Protective Effects and Oxidative Stress
Research indicates that derivatives related to the specified compound have been investigated for their protective effects against oxidative stress. For instance, compounds with thiazolo[3,2-b]-1,2,4-triazole structures have shown potential in preventing ethanol-induced oxidative stress in mouse brain and liver, suggesting their application in managing oxidative damage related to alcohol consumption (Aktay et al., 2005).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups and copolymerization has been explored for its effects on the electrochemical and electrochromic properties of polymers. Compounds such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) have demonstrated promising electrochemical activity and potential for color-changing applications, indicating their utility in developing advanced materials (Hu et al., 2013).
Synthesis of Novel Derivatives
The synthesis of novel derivatives through the reaction of specific ethyl benzoate derivatives has been a subject of study, aiming to create compounds with potential pharmaceutical or material applications. Research has led to the creation of new benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlighting the versatility and applicability of these chemical structures in various fields (Goli-Garmroodi et al., 2015).
Antimicrobial Activity
Compounds synthesized from ethyl benzoate derivatives have also been evaluated for their antimicrobial activity, showcasing their potential in fighting bacterial and fungal infections. The study of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives from carbohydrazide derivatives indicates the broad applicability of these compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives, including those synthesized from ethyl benzoate derivatives, has highlighted their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. This suggests their utility in protecting industrial materials from corrosion, demonstrating the chemical's versatility beyond biological applications (Ammal et al., 2018).
Mechanism of Action
Mode of Action
Thieno[3,4-d]imidazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
Thieno[3,4-d]imidazole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thieno[3,4-d]imidazole derivatives have been reported to have various biological effects, depending on their specific structures and targets .
Properties
IUPAC Name |
ethyl 4-(5,5-dioxo-1-phenyl-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-26-19(23)14-8-10-16(11-9-14)22-18-13-28(24,25)12-17(18)21(20(22)27)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFZJGWKGNKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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